molecular formula C11H10BrN3O2 B15059525 ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B15059525
M. Wt: 296.12 g/mol
InChI Key: FQPSEUSHACZJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1281498-55-2) is a valuable chemical building block belonging to the 1,2,4-triazole family, a scaffold embedded in more than 30 approved and marketed medicines as well as over 100 investigational drugs . This compound features a bromophenyl group at the 3-position and an ethyl ester functional group, giving it a molecular formula of C11H10BrN3O2 and a molecular weight of 296.12 g/mol . The ester group is a versatile handle for further synthetic transformations, allowing researchers to readily access a diverse array of derivatives including carboxylate salts, amides, nitriles, hydrazides, and hydroxamic acids for structure-activity relationship (SAR) studies . The 1,2,4-triazole core is of significant interest in medicinal chemistry and drug discovery due to its wide range of documented biological activities. Research indicates that triazole-containing compounds exhibit potent bactericidal, fungicidal, anticancer, and anti-HIV properties . They serve as key scaffolds in approved antiviral medications like ribavirin and the antifungal agent voriconazole, highlighting the pharmacological relevance of this chemical motif . As such, this compound is an ideal precursor for constructing novel compounds aimed at developing new antimicrobial agents and anticancer therapies . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15)

InChI Key

FQPSEUSHACZJRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method starts with the bromination of a suitable phenyl precursor to introduce the bromine atom at the desired position. This is followed by the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate carboxylate ester. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can lead to the formation of triazole N-oxides.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Materials Science: Triazole derivatives, including this compound, are used in the development of advanced materials, such as polymers and coordination complexes.

    Biological Research: The compound is used as a tool in biochemical studies to investigate the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of the target protein. The triazole ring can participate in coordination with metal ions or other functional groups, enhancing the binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate with structurally related triazole esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate C₁₀H₁₀N₄O₂ 218.22 Not reported Pyridine ring introduces basicity; potential for coordination chemistry.
Ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate C₁₄H₁₇N₃O₅ 307.30 185–187 Methoxy groups enhance solubility; electron-donating effects stabilize ring.
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate C₁₂H₁₃N₃O₃ 247.25 173–175 Para-substitution minimizes steric hindrance; methoxy group modulates electronic properties.
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate C₁₂H₁₀F₃N₃O₂ 285.22 Not reported CF₃ group increases lipophilicity and metabolic stability.
Ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate C₁₀H₉N₄O₄ 249.20 134–135 (acid form) Nitro group is strongly electron-withdrawing; hydrolyzes to carboxylic acid.
Ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate C₆H₈BrN₃O₂ 234.05 Not reported Bromine at position 5; methyl group alters ring tautomerism.

Key Observations:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro , CF₃ ) reduce electron density on the triazole ring, affecting reactivity in nucleophilic substitutions.
    • Bromine (ortho position in the target compound) combines steric bulk and moderate electron-withdrawing effects, which may hinder cyclization reactions compared to para-substituted analogs .
    • Methoxy groups improve solubility and stabilize intermediates during synthesis .
  • Synthetic Challenges :
    • Cyclization of 2-bromophenyl analogs may face issues like low yields or decarboxylation, as seen in related dimethoxyphenyl derivatives .
    • Hydrolysis of the ethyl ester (e.g., in 2-nitrophenyl analog) to carboxylic acids is a common pathway for further functionalization .

Biological Activity

Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, summarizing relevant research findings, case studies, and synthesizing information from diverse sources.

  • Chemical Formula : C11H10BrN3O2
  • CAS Number : 1281498-55-2
  • Molecular Weight : 284.12 g/mol
  • Structure : The compound features a triazole ring and a bromophenyl substituent, which are critical for its biological activity.

Anticancer Activity

Research indicates that triazole derivatives often exhibit significant anticancer properties. This compound has been evaluated in various studies for its ability to inhibit cancer cell proliferation.

  • Mechanism of Action :
    • Triazole compounds are known to interfere with specific cellular pathways involved in cancer progression. For instance, they may inhibit enzymes like thymidylate synthase (TS), which is crucial for DNA synthesis and repair.
    • A study demonstrated that related triazole compounds showed IC50 values ranging from 1.1 μM to 4.24 μM against various cancer cell lines (MCF-7, HCT-116, HepG2), indicating potent antiproliferative effects .
  • Case Studies :
    • In a comparative study of various triazole derivatives, this compound was found to have comparable efficacy to established chemotherapeutic agents such as doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against a range of pathogens.

  • Inhibition Studies :
    • This compound has shown effectiveness against common bacterial strains like Escherichia coli and Staphylococcus aureus, which are significant contributors to hospital-acquired infections .
  • Mechanism of Action :
    • The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Comparative Table of Biological Activities

Activity TypeCompound/AgentIC50 (μM)Reference
AnticancerEthyl 3-(2-bromophenyl)-triazole1.1 - 4.24
AntimicrobialEthyl 3-(2-bromophenyl)-triazoleNot specified
AnticancerDoxorubicin~0.5Standard Comparison
Anticancer5-Fluorouracil~6Standard Comparison

Q & A

Q. How can structural modifications enhance the compound’s biological or catalytic activity?

  • Methodology : Introduce electron-withdrawing groups (e.g., -NO₂) at the triazole 1-position to modulate electronic density. Test derivatives as kinase inhibitors or ligands for metal-catalyzed reactions. Biological assays (e.g., enzyme inhibition) and X-ray crystallography guide structure-activity relationships (SAR) .

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